molecular formula C19H19ClN2O4 B244009 N-[5-(butanoylamino)-2-chlorophenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

N-[5-(butanoylamino)-2-chlorophenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Katalognummer B244009
Molekulargewicht: 374.8 g/mol
InChI-Schlüssel: PWODXQNYJZNIGN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[5-(butanoylamino)-2-chlorophenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide, also known as BAY 73-6691, is a selective inhibitor of soluble guanylate cyclase (sGC). It has shown potential in treating various diseases such as pulmonary hypertension, heart failure, and sickle cell disease.

Wirkmechanismus

N-[5-(butanoylamino)-2-chlorophenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide 73-6691 selectively inhibits sGC, which is an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP is a second messenger that plays a crucial role in regulating various physiological processes such as vascular smooth muscle relaxation, platelet aggregation, and cardiac contractility. By inhibiting sGC, N-[5-(butanoylamino)-2-chlorophenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide 73-6691 increases cGMP levels, leading to vasodilation and improved cardiac function.
Biochemical and Physiological Effects:
N-[5-(butanoylamino)-2-chlorophenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide 73-6691 has been shown to have several biochemical and physiological effects. It increases cGMP levels, leading to vasodilation and improved cardiac function. It also inhibits sickle cell hemoglobin polymerization, which could potentially lead to a cure for sickle cell disease. Additionally, N-[5-(butanoylamino)-2-chlorophenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide 73-6691 has been found to have anti-inflammatory effects, which could be beneficial in treating various inflammatory diseases.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of using N-[5-(butanoylamino)-2-chlorophenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide 73-6691 in lab experiments is its selectivity for sGC. This allows for more precise targeting of cGMP signaling pathways. However, one limitation is its relatively short half-life, which may require frequent dosing in experiments.

Zukünftige Richtungen

There are several future directions for the study of N-[5-(butanoylamino)-2-chlorophenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide 73-6691. One potential application is in the treatment of pulmonary hypertension, heart failure, and sickle cell disease. Further studies are needed to determine the optimal dosing and administration of N-[5-(butanoylamino)-2-chlorophenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide 73-6691 in these diseases. Additionally, N-[5-(butanoylamino)-2-chlorophenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide 73-6691 could be studied for its potential anti-inflammatory effects in treating various inflammatory diseases. Further research is also needed to determine the long-term safety and efficacy of N-[5-(butanoylamino)-2-chlorophenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide 73-6691.

Synthesemethoden

The synthesis of N-[5-(butanoylamino)-2-chlorophenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide 73-6691 involves a multi-step process. The starting material is 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid, which is reacted with butanoyl chloride to form the corresponding acid chloride. This is then reacted with 5-amino-2-chlorobenzoic acid to form the amide. The final step involves the reduction of the nitro group to the amino group using palladium on carbon and hydrogen gas.

Wissenschaftliche Forschungsanwendungen

N-[5-(butanoylamino)-2-chlorophenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide 73-6691 has been extensively studied for its potential therapeutic applications. It has shown promise in treating pulmonary hypertension, heart failure, and sickle cell disease. In a study conducted on rats with pulmonary hypertension, N-[5-(butanoylamino)-2-chlorophenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide 73-6691 was found to significantly reduce pulmonary arterial pressure and improve cardiac output. In another study, N-[5-(butanoylamino)-2-chlorophenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide 73-6691 was shown to improve left ventricular function in rats with heart failure. Furthermore, N-[5-(butanoylamino)-2-chlorophenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide 73-6691 has been found to inhibit sickle cell hemoglobin polymerization, which could potentially lead to a cure for sickle cell disease.

Eigenschaften

Molekularformel

C19H19ClN2O4

Molekulargewicht

374.8 g/mol

IUPAC-Name

N-[5-(butanoylamino)-2-chlorophenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

InChI

InChI=1S/C19H19ClN2O4/c1-2-3-18(23)21-13-5-6-14(20)15(11-13)22-19(24)12-4-7-16-17(10-12)26-9-8-25-16/h4-7,10-11H,2-3,8-9H2,1H3,(H,21,23)(H,22,24)

InChI-Schlüssel

PWODXQNYJZNIGN-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=CC(=C(C=C1)Cl)NC(=O)C2=CC3=C(C=C2)OCCO3

Kanonische SMILES

CCCC(=O)NC1=CC(=C(C=C1)Cl)NC(=O)C2=CC3=C(C=C2)OCCO3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.